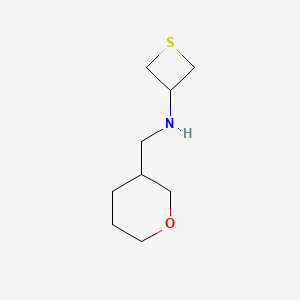
Tetrahydrofuran-2-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofuran-2-sulfinic acid is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-sulfinic acid typically involves the reaction of tetrahydrofuran with sulfur dioxide and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the sulfinic acid group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation processes or biocatalytic methods employing specific enzymes can be explored to achieve efficient production. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions: Tetrahydrofuran-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
Thiols and sulfides: Formed through reduction.
Various substituted derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Tetrahydrofuran-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of tetrahydrofuran-2-sulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. These interactions are crucial in mediating the compound’s biological and chemical effects .
類似化合物との比較
Sodium sulfinate: A related compound with similar reactivity but different solubility and stability properties.
Sulfonic acids: Compounds that are more oxidized forms of sulfinic acids and have distinct chemical behaviors.
Thiols and sulfides: Reduced forms of sulfinic acids with different reactivity profiles
Uniqueness: Tetrahydrofuran-2-sulfinic acid is unique due to its combination of a tetrahydrofuran ring and a sulfinic acid group, which imparts distinct chemical properties.
特性
分子式 |
C4H8O3S |
|---|---|
分子量 |
136.17 g/mol |
IUPAC名 |
oxolane-2-sulfinic acid |
InChI |
InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-4/h4H,1-3H2,(H,5,6) |
InChIキー |
DTJSDLBAQTZMDY-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


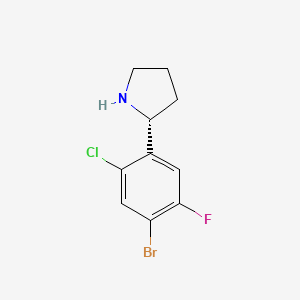

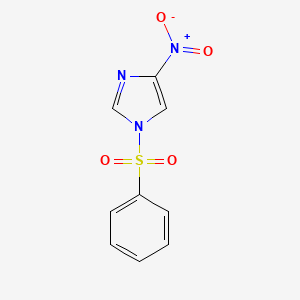
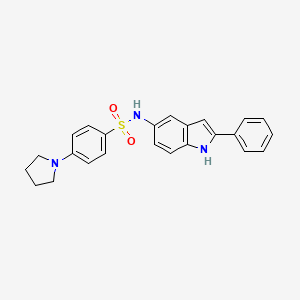

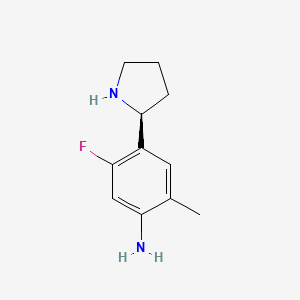
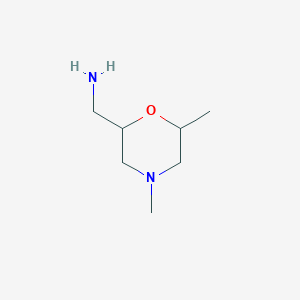
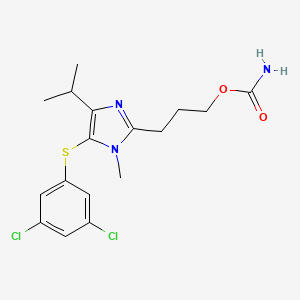
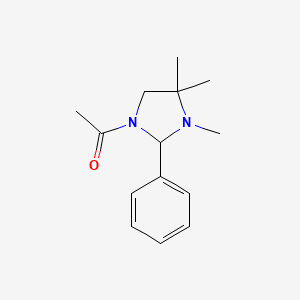
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
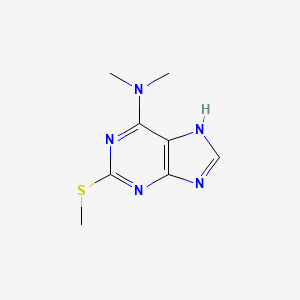
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
